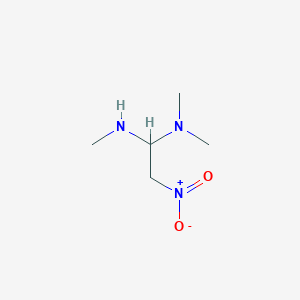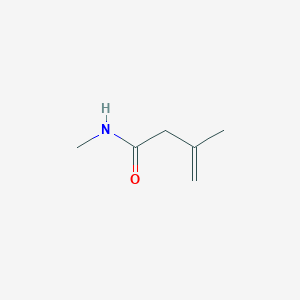
N,3-Dimethylbut-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-Dimethylbut-3-enamide is an organic compound with the molecular formula C6H11NO. It is a member of the enamide family, characterized by the presence of a double bond conjugated with an amide group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,3-Dimethylbut-3-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides, including this compound . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative desaturation processes. These methods are optimized for high yield and purity, often utilizing transition metal catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired enamide product.
Analyse Des Réactions Chimiques
Types of Reactions: N,3-Dimethylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bond or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields saturated amides.
Substitution: Forms halogenated or aminated derivatives.
Applications De Recherche Scientifique
N,3-Dimethylbut-3-enamide has diverse applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N,3-Dimethylbut-3-enamide involves its interaction with molecular targets such as enzymes and receptors. The double bond in the enamide structure allows for conjugation with active sites, facilitating binding and subsequent biochemical reactions. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- Butenamide, N,N-dimethyl-
- (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide
Comparison: N,3-Dimethylbut-3-enamide is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits enhanced stability and selectivity in biochemical assays, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
63364-69-2 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
N,3-dimethylbut-3-enamide |
InChI |
InChI=1S/C6H11NO/c1-5(2)4-6(8)7-3/h1,4H2,2-3H3,(H,7,8) |
Clé InChI |
SIMHRQGBZOQZTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
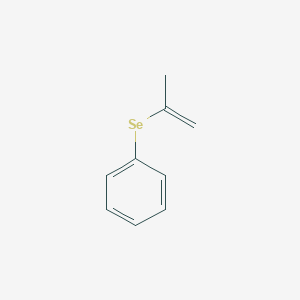
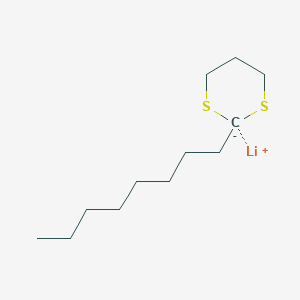

![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)

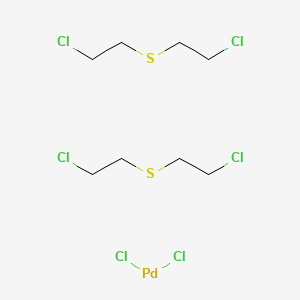
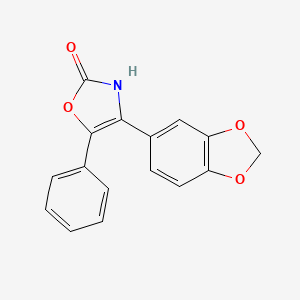
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
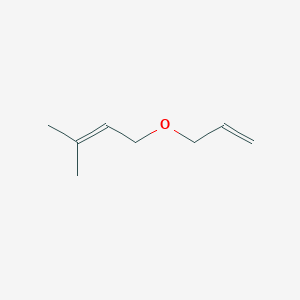
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

